molecular formula C14H11NO3 B8738612 2-Pyridinecarboxylic acid, 3-(4-methylbenzoyl)- CAS No. 116060-91-4

2-Pyridinecarboxylic acid, 3-(4-methylbenzoyl)-

Cat. No. B8738612
M. Wt: 241.24 g/mol
InChI Key: ADEXTNXECYSAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinecarboxylic acid, 3-(4-methylbenzoyl)- is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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properties

CAS RN

116060-91-4

Product Name

2-Pyridinecarboxylic acid, 3-(4-methylbenzoyl)-

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

3-(4-methylbenzoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H11NO3/c1-9-4-6-10(7-5-9)13(16)11-3-2-8-15-12(11)14(17)18/h2-8H,1H3,(H,17,18)

InChI Key

ADEXTNXECYSAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Iodine (catalytic amount) was added to a THF (30 ml) suspension of magnesium (2.4 g) in a nitrogen atmosphere at room temperature with stirring, and then a THF (20 ml) solution of 4-bromotoluene (17.1 g) was dropwise added thereto and stirred for 1 hour. The resulting mixture was added to a THF (50 ml) solution of 2,3-pyridinedicarboxylic acid anhydride (12.7 g) at 0°-5° C. with stirring, and this was stirred for additional 30 minutes as it was and then for 1 hour at room temperature. The solvent was removed from the reaction mixture by distillation, and water (30 ml) was added to the residue, which was then adjusted the pH to 1.0 with hydrochloric acid. The mixture was extracted with dichloromethane, washed with water and dried. Then, the solvent was removed by distillation. Dichloromethane (about 10 ml) was added to the residue, and then isopropyl ether (about 70 ml) was added thereto. This was stirred for 16 hours at room temperature, and 3-(4-methylbenzoyl)-2-pyridinecarboxylic acid was obtained as colorless crystals (5.0 g).
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2.4 g
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30 mL
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12.7 g
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50 mL
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17.1 g
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20 mL
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Synthesis routes and methods III

Procedure details

Employing 2,3-pyridinedicarboxylic anhydride (10.0 g), toluene (125 ml) and aluminum chloride (15.0 g), substantially the same reaction and process as in Reference Example 1 Process 1 and Step 1 were conducted to give 3-(4-methylbenzoyl)-2-pyridinecarboxylic acid as colorless crystals (7.8 g).
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10 g
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15 g
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125 mL
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